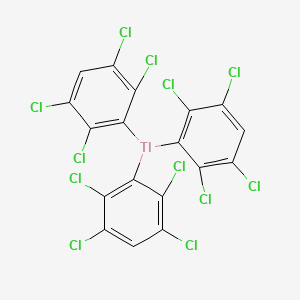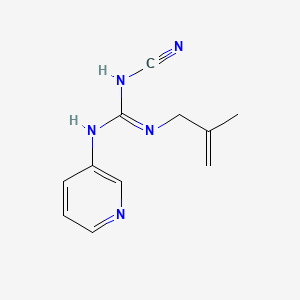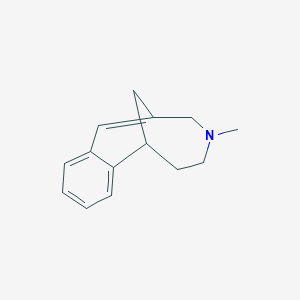
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- is a complex organic compound belonging to the class of bridged-ring nitrogen compounds This compound is characterized by its unique structure, which includes a methano bridge and a benzazonine ring system
Vorbereitungsmethoden
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves several steps. One common synthetic route includes the cyclization of derived tetrahydropyridines. The reaction conditions typically involve the use of polyphosphoric acid and catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Analyse Chemischer Reaktionen
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, especially involving halogens, can yield various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: The compound’s properties are explored for use in various industrial processes, including the development of new materials.
Wirkmechanismus
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1,5-methano-1H-4-benzazonine: This compound shares a similar core structure but differs in the substitution pattern.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl-): Another related compound with a different ring system and functional groups.
The uniqueness of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
60363-75-9 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
11-methyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H17N/c1-15-7-6-13-9-11(10-15)8-12-4-2-3-5-14(12)13/h2-5,8,13H,6-7,9-10H2,1H3 |
InChI-Schlüssel |
AIANIMDRMIRMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2CC(=CC3=CC=CC=C23)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


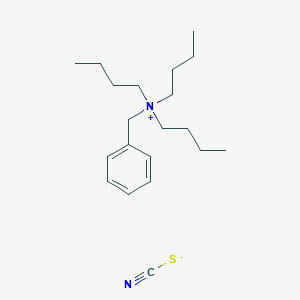
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
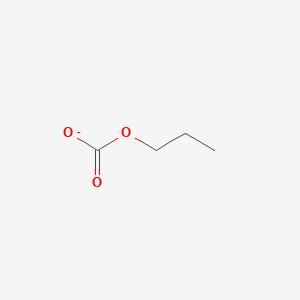

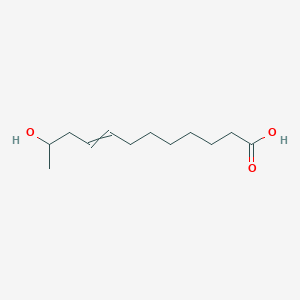
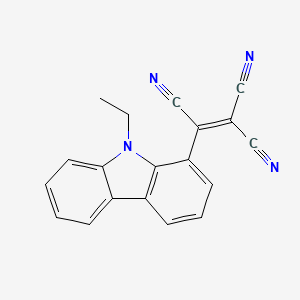
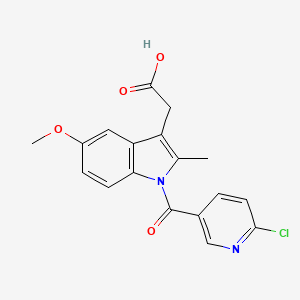
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
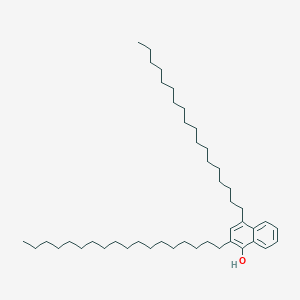


![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
